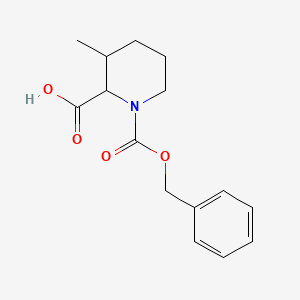

![molecular formula C16H14N4O2S B2831597 N-benzyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896328-48-6](/img/structure/B2831597.png)

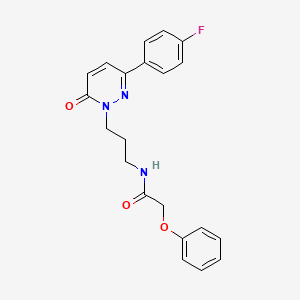

N-benzyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 1,3,5-triazine . These compounds are known to exhibit a wide range of pharmacological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral activities .

Synthesis Analysis

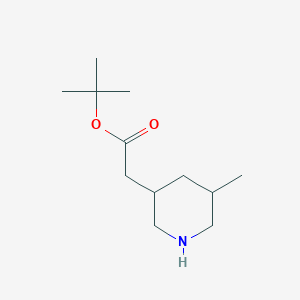

1,3,5-Triazine derivatives can be prepared from the cheap and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . The synthesis process involves the replacement of chloride ions in cyanuric chloride .Molecular Structure Analysis

The molecular structure of 1,3,5-triazine derivatives is characterized by FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,5-triazine derivatives include the replacement of chloride ions in cyanuric chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazine derivatives can be analyzed using FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Applications De Recherche Scientifique

Antimalarial and Antiviral Properties

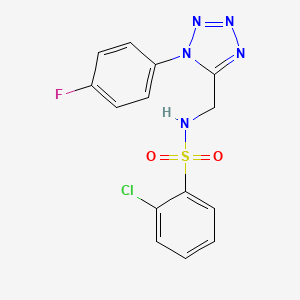

Research has shown that sulfonamide derivatives possess significant antimalarial properties. For instance, a study by Fahim and Ismael (2021) revealed that certain sulfonamide compounds demonstrated excellent in vitro antimalarial activity, with one compound exhibiting an IC50 value of 1.2µM and a selectivity index of 9.0, indicating a high degree of efficacy against malaria parasites. Additionally, these compounds were found to have desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, with low cytotoxicity, suggesting potential as safe antimalarial agents (Fahim & Ismael, 2021).

Antimicrobial and Larvicidal Activities

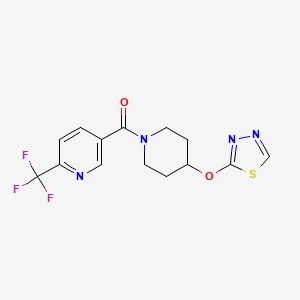

Kumara et al. (2015) synthesized novel triazinone derivatives and evaluated them for antimicrobial and mosquito larvicidal activities. Their findings showed that these compounds could inhibit the growth of certain bacterial and fungal pathogens and possessed potent mosquito larvicidal properties. This suggests that N-benzyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide may also have potential applications in controlling microbial infections and mosquito populations, which are vectors for various diseases (Kumara et al., 2015).

Antitumor Activity

The antitumor activity of triazine derivatives has also been documented. Hu et al. (2008) conducted a study on asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains and evaluated their antitumor activities. The synthesized compounds were found to exhibit considerable in vitro antitumor activity against several cell lines, including L1210, CHO, and HL60, indicating the potential of triazine derivatives in cancer treatment (Hu et al., 2008).

Drug Delivery Systems

Innovative drug delivery systems utilizing triazine derivatives have been explored. Mattsson et al. (2010) investigated the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, demonstrating enhanced cytotoxicity against ovarian cancer cells. This research suggests that triazine-based structures could be used to improve the solubility and delivery of hydrophobic drugs, enhancing their efficacy and reducing side effects (Mattsson et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-14(17-10-12-6-2-1-3-7-12)11-23-15-18-13-8-4-5-9-20(13)16(22)19-15/h1-9H,10-11H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPCKLRNRLZEFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2831515.png)

![Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2831523.png)

![2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide](/img/structure/B2831524.png)

![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2831527.png)

![5-(2-{[ethyl(phenyl)amino]carbonyl}phenyl)-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B2831530.png)

![Methyl 2-methyl-5-[naphthalen-2-ylsulfonyl(pyridine-4-carbonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2831535.png)